molecular formula C8H8ClNO2 B1426106 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid CAS No. 1000567-19-0

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid

Cat. No. B1426106
CAS RN: 1000567-19-0
M. Wt: 185.61 g/mol
InChI Key: HKYCQVRONOLJDQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Insecticidal Activity

  • 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid has been used in the synthesis of 1,3,4-oxadiazoles, which exhibit insecticidal activity. This synthesis process involves a series of reactions starting from 2-chloro-5-chloromethylpyridine, leading to the production of 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines (Holla et al., 2004).

Oxidation Reactivity Channels

  • The compound has also been involved in studies exploring the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, leading to the generation of various products. These studies provide insight into the reactivity and potential applications of these derivatives in chemical syntheses (Pailloux et al., 2007).

Synthesis of Pyrazin-2-yl-amines

  • In another application, a two-stage process has been developed for synthesizing 6-methylpyrazine-2-yl-amines from this compound. The process involves the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid followed by amination, demonstrating an efficient access to pyrazines (Colbon et al., 2008).

Potential Anticancer Agents

  • Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from derivatives of 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid, has been conducted to explore their potential as anticancer agents. These compounds showed effects on the proliferation and survival of cancer cells in experimental models (Temple et al., 1983).

Organometallic Chemistry

  • The compound has also found application in the field of organometallic chemistry, particularly in the preparation of 1-methylpyrid-6-one-2-yl compounds of palladium(II) and platinum(II). These novel derivatives have been characterized by spectroscopic techniques and have potential applications in catalysis and materials science (Crociani et al., 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 , which provide guidance on general hygiene, handling, and disposal.

properties

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCQVRONOLJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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